Tripeptide-10 citrulline Acetate

Description

Overview of Bioactive Peptides in Extracellular Matrix Regulation

The extracellular matrix (ECM) is a dynamic and complex network composed of proteins like collagens, fibronectin, and elastin, as well as proteoglycans and signaling cues. nih.gov It is a key regulator of cell communication and function. nih.gov Bioactive peptides, which are short chains of amino acids, play a crucial role in the regulation of the ECM. youtube.com These peptides can act as signaling molecules, influencing cellular processes such as proliferation, differentiation, and matrix protein synthesis. pacificplasticsurgerygroup.commdpi.com

The natural turnover of the ECM involves the degradation of old proteins by enzymes, which releases small peptide fragments. pacificplasticsurgerygroup.com These fragments, in turn, can signal cells to produce new matrix components, ensuring the continuous maintenance and remodeling of tissues. pacificplasticsurgerygroup.com For instance, certain collagen-derived peptides can stimulate fibroblasts to synthesize more collagen, hyaluronic acid, and elastin, which are essential for skin hydration and elasticity. mdpi.comnews-medical.netsciepub.com

Classification of Signal Peptides and Matrikines

Bioactive peptides that regulate the ECM can be broadly categorized into several groups, with signal peptides and matrikines being of particular interest.

Signal Peptides: This is a broad category of peptides that act as messengers, transmitting signals to cells to perform specific functions. In the context of the ECM, signal peptides can stimulate the synthesis of matrix proteins like collagen and elastin. pacificplasticsurgerygroup.commedik8.com They function by binding to specific cell surface receptors, which triggers a cascade of intracellular events leading to the desired cellular response. pacificplasticsurgerygroup.com

Matrikines: Matrikines are a specific type of signal peptide derived from the partial enzymatic degradation of extracellular matrix proteins such as collagen, elastin, or fibronectin. pacificplasticsurgerygroup.comoup.com These fragments are not merely byproducts of degradation but are themselves biologically active. oup.comcellgs.com They can act as "alarm signals," prompting cells to initiate repair processes, including the synthesis of new ECM components and the production of enzyme inhibitors to prevent further degradation. oup.com The release of matrikines is a key feedback mechanism in tissue remodeling and wound healing. oup.comcellgs.com

It is important to note that while all matrikines are signal peptides, not all signal peptides are matrikines, as some may originate from sources other than the ECM.

Rationale for Synthetic Peptide Investigation in Biomedical Sciences

The study of naturally occurring bioactive peptides has led to the logical progression of designing and synthesizing peptides in the laboratory. There are several key reasons for this endeavor in the biomedical sciences:

Mimicking and Enhancing Natural Functions: Synthetic peptides can be designed to mimic the function of natural peptides, such as matrikines. wisdomlib.org For example, Tripeptide-10 citrulline was engineered to mimic the binding site of decorin, a proteoglycan that regulates collagen organization. nih.govcreative-peptides.com As natural decorin function declines with age, a synthetic mimic can help maintain the structural integrity of collagen. nih.govci.guide

Improved Stability and Bioavailability: Natural peptides can be susceptible to rapid degradation by enzymes in the body. atamanchemicals.com Chemical modifications, such as the inclusion of non-natural amino acids or altering the peptide backbone, can create synthetic analogs with enhanced stability and a better ability to reach their target tissues. nih.gov

Specificity and Targeted Action: Researchers can create synthetic peptides with high specificity for a particular receptor or biological target. genscript.com This precision allows for the development of molecules that can elicit a desired biological response with minimal off-target effects. genscript.com

Investigative Tools: Synthetic peptides are invaluable tools for understanding complex biological processes. worldhealth.netexplorationpub.com By creating peptides with specific sequences, researchers can probe the interactions between proteins, map binding sites, and elucidate the mechanisms of action of larger proteins. worldhealth.net

Therapeutic and Cosmetic Potential: The ability to design peptides with specific functions has opened the door to new therapeutic and cosmetic applications. nih.govgenscript.com This includes the development of peptides for wound healing, tissue regeneration, and managing the effects of aging on the skin. nih.govgenscript.com

Tripeptide-10 citrulline Acetate (B1210297): A Case Study

Tripeptide-10 citrulline is a synthetic tetrapeptide that has been developed to mimic the action of decorin. nih.govcreative-peptides.comci.guide Decorin is a proteoglycan that plays a crucial role in regulating collagen fibrillogenesis, the process of collagen fiber formation. nih.gov It ensures that collagen fibers are organized, uniform in diameter, and properly spaced, which is essential for the tensile strength and suppleness of tissues like skin. nih.govci.guide With aging, the amount of functional decorin decreases, leading to disorganized and fragile collagen fibers. nih.govcreamscan.com

Tripeptide-10 citrulline was identified from a library of synthetic peptides designed to mimic the collagen-binding sequences of decorin. nih.gov In vitro studies have demonstrated its ability to regulate collagen fibrillogenesis and influence the diameter of collagen fibers, making them more uniform. nih.gov

Research Findings on Tripeptide-10 citrulline

| Study Aspect | Finding | Reference |

| Mechanism of Action | Mimics decorin to regulate collagen fibrillogenesis and control collagen fiber organization. | nih.gov |

| Effect on Collagen Fibers | Influences the diameter of collagen fibers, promoting thinner and more uniform fibrils. | nih.gov |

| In Vitro Screening | Selected from a library of candidates for its superior performance in a collagen fibrillogenesis assay. | nih.gov |

| Outcome | Improves the quality of collagen by ensuring uniformity in fibril diameter, leading to better cohesion of collagen fibers. | nih.govci.guide |

A study investigating the combination of Tripeptide-10 citrulline and another peptide, acetyl hexapeptide-3 (B12377308), provided clinical evidence for its efficacy. nih.gov The study highlighted the potential of Tripeptide-10 citrulline in improving skin parameters, although the synergistic mechanism with acetyl hexapeptide-3 was not fully elucidated. nih.gov

Properties

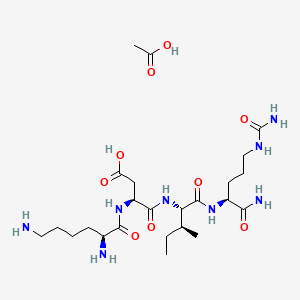

Molecular Formula |

C24H46N8O9 |

|---|---|

Molecular Weight |

590.7 g/mol |

IUPAC Name |

acetic acid;(3S)-4-[[(2S,3S)-1-[[(2S)-1-amino-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C22H42N8O7.C2H4O2/c1-3-12(2)17(21(36)28-14(18(25)33)8-6-10-27-22(26)37)30-20(35)15(11-16(31)32)29-19(34)13(24)7-4-5-9-23;1-2(3)4/h12-15,17H,3-11,23-24H2,1-2H3,(H2,25,33)(H,28,36)(H,29,34)(H,30,35)(H,31,32)(H3,26,27,37);1H3,(H,3,4)/t12-,13-,14-,15-,17-;/m0./s1 |

InChI Key |

VUXBTWCPHLKXLK-MITSATPMSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)N.CC(=O)O |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)N.CC(=O)O |

Origin of Product |

United States |

Tripeptide 10 Citrulline Acetate: Molecular Characterization and Structural Analogy

Nomenclatural Specificity and Synonyms

The precise naming and identification of chemical compounds are paramount in scientific discourse. Tripeptide-10 Citrulline is identified and cataloged under various names and identifiers across chemical and academic databases.

Tripeptide-10 Citrulline (T10-C)

The most commonly used scientific name for this compound is Tripeptide-10 Citrulline. chemicalbook.commedkoo.com This name reflects its composition as a peptide. It is also often abbreviated as T10-C in research literature. medchemexpress.comabmole.com The compound is registered under the CAS Number 960531-53-7. chemicalbook.commedkoo.cominvivochem.com

Commercial Denominations in Academic Contexts

In academic and research settings, Tripeptide-10 Citrulline is frequently referred to by its commercial name, Decorinyl®. chemicalbook.commedkoo.comcreamscan.comatamanchemicals.com This name is often used in studies investigating its biological activities. nih.gov Another associated trade name mentioned in some contexts is Trylagen. chemicalbook.com

Amino Acid Sequence and Peptide Classification

The structure and function of a peptide are defined by its amino acid sequence and the nature of its constituent residues.

Lysine-Asparagine-Isoleucine-Citrulline: A Tetrapeptide Structure

Despite its name containing "Tripeptide-10," the molecule is, in fact, a tetrapeptide. chemicalbook.comatamanchemicals.comnih.gov Its sequence consists of four amino acids: Lysine, Asparagine, Isoleucine, and Citrulline. creamscan.comatamanchemicals.comcaymanchem.com The sequence is specifically L-lysyl-L-α-aspartyl-L-isoleucyl-N5-(aminocarbonyl)-L-ornithinamide. chemicalbook.commedkoo.cominvivochem.com This structure mimics a binding site on a protein called decorin, which plays a role in collagen organization. creamscan.comnih.gov

Significance of the Citrulline Residue

The presence of a citrulline residue is a key feature of this peptide. chemicalbook.commedchemexpress.cominvivochem.comnih.govcaymanchem.com Citrulline is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids encoded by DNA. libretexts.orgthorne.com It is derived from the post-translational modification of arginine, a process known as citrullination or deimination. nih.govwikipedia.org This conversion involves the replacement of a ketimine group with a ketone group, which alters the charge and hydrophobicity of the amino acid side chain. wikipedia.org This modification can significantly impact the three-dimensional structure and function of a peptide. nih.gov

Molecular Formula and Weight Considerations

The fundamental chemical properties of a compound are its molecular formula and weight, which are essential for experimental and theoretical analyses. The molecular formula for Tripeptide-10 Citrulline is C22H42N8O7. chemicalbook.commedkoo.commedchemexpress.cominvivochem.com Based on this formula, the calculated molecular weight is approximately 530.62 g/mol . chemicalbook.commedchemexpress.comabmole.com

C24H46N8O9 (Tripeptide-10 Citrulline Acetate)

The molecular formula for the acetate (B1210297) salt of Tripeptide-10 Citrulline is C24H46N8O9. The free base form of the peptide has a molecular formula of C22H42N8O7. chemicalbook.comnih.gov This composition underscores the complex arrangement of amino acid residues that constitute the peptide chain.

Approximate Molecular Weight

The approximate molecular weight of this compound is 590.67 g/mol . targetmol.comcymitquimica.com This value is a critical parameter in various analytical and biochemical techniques used to study the peptide's behavior and interactions. Another source indicates a molecular weight of 590.68 g/mol for the acetate form. sigmaaldrich.com The molecular weight of the free base, Tripeptide-10 Citrulline, is approximately 530.62 g/mol . chemicalbook.commedchemexpress.com

Structural Mimicry of Decorin

One of the most notable features of Tripeptide-10 Citrulline is its structural and functional resemblance to decorin, a small leucine-rich proteoglycan (SLRP) that plays a crucial role in the organization and stability of collagen fibrils. nih.govwikipedia.org

Sequence Homology and Functional Domains

Tripeptide-10 Citrulline is a synthetic tetrapeptide designed to mimic a specific sequence within the decorin protein. chemicalbook.comcreative-peptides.comatamanchemicals.com This sequence is recognized for its ability to bind to collagen. chemicalbook.comcreative-peptides.com Decorin itself possesses a core protein with several functional domains, including a series of leucine-rich repeats (LRRs) that are flanked by cysteine-rich regions. nih.govresearchgate.net These domains are instrumental in decorin's interactions with various extracellular matrix components, most notably type I collagen. wikipedia.orgresearchgate.net

The design of Tripeptide-10 Citrulline intentionally replicates the charge pattern and spatial arrangement of amino acids in the collagen-binding site of decorin. chemicalbook.comcreative-peptides.com This mimicry allows the peptide to interact with collagen fibrils in a manner analogous to its natural counterpart. ci.guidethewomensalley.com

Analogous Roles in Fibrillogenesis

Fibrillogenesis, the process of collagen fibril formation, is a highly regulated process essential for the structural integrity of connective tissues. nih.gov Decorin is a key regulator of this process, influencing the diameter and spacing of collagen fibrils. ci.guidenih.govnih.gov By binding to the surface of collagen fibrils, decorin helps to maintain their uniform size and organization, which is critical for the biomechanical properties of tissues like skin and tendons. nih.govnih.gov

Tripeptide-10 Citrulline, by mimicking the collagen-binding domain of decorin, exhibits an analogous role in modulating fibrillogenesis. creative-peptides.comci.guidenaturalskincare.com It can influence the organization of collagen fibers, promoting a more regular and uniform arrangement. chemicalbook.comatamanchemicals.comnaturalskincare.com This regulation of collagen fibril assembly is a direct consequence of its structural homology to decorin, allowing it to compensate for the age-related decline in functional decorin. ci.guidethewomensalley.com Research has shown that Tripeptide-10 Citrulline can decrease collagen fibril diameter and influence fibrillogenesis in skin models. caymanchem.com

Elucidation of Molecular Mechanisms of Action

Regulation of Collagen Fibrillogenesis and Organization

Tripeptide-10 citrulline's main function is to influence the assembly and arrangement of collagen fibers. ci.guidethewomensalley.com This regulation is crucial for maintaining the structural integrity and youthful appearance of the skin. As skin ages, the levels of functional decorin decrease, leading to disorganized and weakened collagen fibers. ci.guidethewomensalley.com Tripeptide-10 citrulline compensates for this loss by providing a decorin-like function. ci.guide

Influence on Collagen Fibril Diameter Uniformity

Modulation of Endogenous Collagen Quality

Tripeptide-10 citrulline's primary impact is on the quality and organization of existing collagen, rather than the quantity. thewomensalley.comulprospector.com It works to improve the structural characteristics of endogenous collagen, ensuring that the fibers are well-oriented and uniformly arranged. ci.guideulprospector.com This focus on quality over quantity is a distinguishing feature of its mechanism of action. thewomensalley.com By enhancing the formation and stability of collagen microfibers, it helps to compensate for age-related declines in collagen quality. ulprospector.com

Distinction from De Novo Collagen Synthesis Pathways

It is important to differentiate the mechanism of Tripeptide-10 citrulline from that of peptides that stimulate de novo collagen synthesis. While some sources mention collagen production, the core scientifically supported mechanism is centered on organization. rau-kosmetik.chrau-cosmetics.de

Interplay with Extracellular Matrix Proteoglycans and Proteins

Tripeptide-10 citrulline is a synthetic tetrapeptide that engages in significant interactions within the extracellular matrix (ECM), primarily by emulating the function of the naturally occurring proteoglycan, decorin. Its mechanism centers on improving the quality and organization of collagen, a key structural protein in the skin.

Tripeptide-10 citrulline was specifically engineered to mimic the activity of decorin, a proteoglycan that plays a crucial role in the regulation of collagen fibrillogenesis. nih.gov In youthful skin, decorin binds to collagen fibrils, influencing their assembly, controlling their diameter, and ensuring they are organized into uniform, cohesive bundles. nih.govcreamscan.comci.guide This organized collagen network is fundamental to the skin's suppleness and tensile strength. nih.gov

With aging, the amount of functional decorin in the skin decreases. nih.govci.guide This leads to a disorganized collagen structure, with fibrils of irregular diameter and reduced cohesion, contributing to a loss of skin elasticity and firmness. nih.govci.guide

As a signal peptide, also known as a matrikine, Tripeptide-10 citrulline can influence cellular activities by interacting with components of cellular signaling pathways. creative-peptides.comnih.gov These types of peptides are thought to be released during the remodeling of the extracellular matrix and can, in turn, signal to cells to alter their behavior. creative-peptides.com

The primary cellular targets of Tripeptide-10 citrulline are the dermal fibroblasts. creative-peptides.com Signal peptides like Tripeptide-10 citrulline are understood to stimulate fibroblasts to proliferate and modify their protein expression patterns. creative-peptides.com This interaction is a key part of its mechanism, as fibroblasts are the primary cells responsible for synthesizing collagen and other ECM components. By influencing fibroblast activity, the peptide supports the maintenance and repair of the dermal matrix. While it is known to interact with various proteins within physiological cascades, its principal role remains tied to the regulation of ECM protein synthesis and organization. nih.gov

Synergistic Mechanistic Profiles with Complementary Peptides

The functional activity of Tripeptide-10 citrulline can be enhanced when combined with other bioactive peptides that possess complementary mechanisms of action.

Clinical research has investigated the combined effects of Tripeptide-10 citrulline and Acetyl Hexapeptide-3 (B12377308), a neurotransmitter-inhibiting peptide that acts differently by affecting the release of neurotransmitters at the neuromuscular junction. nih.govijrpr.com While Tripeptide-10 citrulline works to organize the structural proteins of the ECM, Acetyl Hexapeptide-3 is designed to reduce expression lines. nih.govijrpr.com

A prospective, randomized, controlled study evaluated the effects of a combination of Tripeptide-10 citrulline and Acetyl Hexapeptide-3 against the individual peptides and a placebo. nih.govuniwa.gr The study provided clinical evidence for the anti-wrinkle efficacy of both individual peptides and demonstrated a synergistic effect when they were combined. nih.govnih.gov The combination treatment showed significant improvements in skin microtopography and a reduction in transepidermal water loss (TEWL). nih.govijrpr.com

However, the precise molecular mechanism underlying this synergy was not fully elucidated in the study. nih.govuniwa.gr It is hypothesized that the combination provides a multi-faceted approach to skin rejuvenation: Tripeptide-10 citrulline improves the skin's fundamental structure and resilience by organizing collagen, while Acetyl Hexapeptide-3 addresses dynamic wrinkles by modulating muscle contraction. nih.govnih.govresearchgate.net

Table 1: Summary of Clinical Study Findings on the Combination of Tripeptide-10 citrulline and Acetyl Hexapeptide-3 nih.govuniwa.gr

| Parameter | Treatment Group | Observation Period | Key Findings |

| Skin Microtopography (cR2, cR3 parameters) | Combination (G1) vs. Tripeptide-10 citrulline (G2) | 20 Days | Statistically significant improvement in G1 compared to G2. |

| Combination (G1) vs. Acetyl Hexapeptide-3 (G3) | 60 Days | Statistically significant improvement in G1 compared to G3. | |

| Acetyl Hexapeptide-3 (G3) vs. Tripeptide-10 citrulline (G2) | 20 Days | Statistically significant improvement in G3 compared to G2. | |

| Transepidermal Water Loss (TEWL) | Combination (G1) vs. Acetyl Hexapeptide-3 (G3) | 20 Days | Statistically significant change in TEWL between groups. |

| Tripeptide-10 citrulline (G2) vs. Acetyl Hexapeptide-3 (G3) | 40 Days | Statistically significant change in TEWL between groups. |

Academic Research Methodologies and in Vitro Studies

Design of In Vitro Cell Culture Models

In vitro studies investigating the effect of Tripeptide-10 citrulline on the extracellular matrix (ECM) have utilized three-dimensional (3D) human skin models. These complex culture systems, which consist of both dermal and epidermal layers, provide a microenvironment that more closely mimics in vivo skin architecture compared to traditional 2D fibroblast monolayers. In these models, tissues are treated with Tripeptide-10 citrulline to assess its impact on collagen organization and structure. daltosur.comlineaysalud.com

Another key in vitro method employed is the collagen fibrillogenesis assay. researchgate.netnih.gov This cell-free system directly evaluates the influence of Tripeptide-10 citrulline on the formation of collagen fibrils from individual collagen molecules. In this assay, Type I collagen samples are incubated with varying concentrations of the peptide. The process of fibril formation is then monitored over time by measuring the turbidity of the solution. daltosur.comlineaysalud.com An increase in turbidity corresponds to the aggregation of collagen molecules into fibrils, allowing for a quantitative assessment of the peptide's ability to regulate this process.

| Assay | Model System | Parameter Measured | Methodology |

| ECM Deposition and Organization | 3D Human Skin Model | Collagen Fibril Diameter | Transmission Electron Microscopy (TEM) |

| Collagen Fibrillogenesis | Cell-free Type I Collagen Solution | Rate and Extent of Fibril Formation | Turbidity Measurement |

Currently, there is no publicly available scientific literature detailing in vitro studies on the effects of Tripeptide-10 citrulline acetate (B1210297) on keratinocyte cultures, specifically concerning the regulation of intercellular lipids. Research has primarily focused on its role within the dermal matrix and its interaction with fibroblasts and collagen.

Advanced Techniques for Assessing Collagen Structure and Dynamics

Transmission Electron Microscopy (TEM) is a critical technique used to visualize and quantify the morphological changes in collagen fibrils induced by Tripeptide-10 citrulline. daltosur.comlineaysalud.com Both ex vivo human skin biopsies and tissues from 3D skin models have been analyzed using this high-resolution imaging method. daltosur.comlineaysalud.com

For the analysis, skin sections are fixed, processed, and embedded to create ultra-thin sections. These sections are then stained with heavy metals to enhance contrast and observed under the TEM. The resulting micrographs provide detailed images of the collagen fibrils in cross-section and longitudinal section. Image analysis software is then used to measure the diameter of individual collagen fibrils. daltosur.comlineaysalud.com Statistical analysis, such as the one-way ANOVA, is employed to compare the distribution of fibril diameters between treated and untreated tissues. daltosur.comlineaysalud.com These studies have demonstrated that Tripeptide-10 citrulline leads to collagen fibers that are thinner and more uniform in diameter. researchgate.netnih.gov

| Technique | Sample Type | Primary Finding |

| Transmission Electron Microscopy (TEM) | 3D Human Skin Model Tissue | Uniformity of collagen fibril diameter |

| Transmission Electron Microscopy (TEM) | Human Skin Biopsies | Regulation of collagen fibril dimensions |

The effect of Tripeptide-10 citrulline on the cohesion of collagen fibers is primarily assessed through indirect biomechanical measurements of skin properties. In vivo studies have utilized instruments such as the Skin VisioscanVC98 to examine skin surface microtopography, which can be indicative of the underlying dermal structure and cohesion. uniwa.gr

Molecular Biology Approaches for Mechanistic Insights

The mechanism of action of Tripeptide-10 citrulline is rooted in its function as a biomimetic of a specific binding site on decorin, a proteoglycan that naturally regulates collagen fibrillogenesis. daltosur.comresearchgate.netci.guide The development of this peptide involved identifying the tetrapeptide sequences within decorin that are responsible for binding to collagen fibrils. researchgate.netnih.gov

Gene Expression Profiling of ECM Components

In vitro studies utilizing human skin models are a common methodology to investigate the effect of active compounds on the gene expression of extracellular matrix (ECM) components. While specific gene expression profiling data for Tripeptide-10 citrulline acetate is not detailed in the available research, the established methodologies for other peptides that target ECM integrity provide a clear framework for how such investigations are conducted. These studies typically aim to quantify the upregulation or downregulation of key genes responsible for producing proteins that maintain skin structure and elasticity.

The process often involves treating an in vitro human skin model, such as a full-thickness skin equivalent, with the peptide of interest. After a specific incubation period, which for peptides may extend to 72 hours or longer to observe maximal activity, total RNA is extracted from the tissue. jddonline.comnih.gov Subsequently, quantitative reverse transcription polymerase chain reaction (RT-qPCR) is performed to measure the expression levels of target genes. nih.gov Key genes of interest in such studies are those that code for crucial ECM proteins. For instance, studies on collagen peptides have demonstrated significant increases in the gene expression of collagen type 1 (COL1A1), elastin (ELN), and versican (VCAN) in human dermal fibroblasts. nih.gov

This methodological approach allows researchers to gather cell-based evidence for the potential of a peptide to influence the skin's foundational structure, supporting claims of anti-aging or skin regeneration by demonstrating a direct impact on the synthesis of vital ECM molecules. nih.gov

| Gene Symbol | Protein Product | Primary Function in Skin |

|---|---|---|

| COL1A1 | Collagen Type I | Provides tensile strength and is the most abundant collagen in the dermis. |

| ELN | Elastin | Provides elasticity and resilience to the skin. nih.gov |

| VCAN | Versican | A large proteoglycan that contributes to the hydration and viscoelastic properties of the skin. nih.gov |

Proteomic Analysis of Peptide-Protein Interactions

The primary mechanism of Tripeptide-10 citrulline involves its interaction with proteins of the extracellular matrix, specifically collagen. It functions by mimicking the structure of decorin, a natural proteoglycan that binds to collagen fibrils. researchgate.net This interaction helps to regulate the organization and stabilization of collagen fibers, ensuring uniformity in their diameter and spacing. researchgate.net Academic methodologies to elucidate and confirm such peptide-protein interactions increasingly rely on advanced proteomic techniques.

Proteomics, particularly mass spectrometry (MS), is a powerful tool for characterizing post-translational modifications like citrullination and for studying the non-covalent interactions between peptides and proteins. Tandem mass spectrometry (MS/MS) is of utmost importance in proteomics for determining the primary structure of peptides. nih.gov Specific analytical methods can be designed to identify citrullinated peptides within complex biological samples. For instance, collision-induced dissociation of peptides containing citrulline can generate characteristic fragment ions, and researchers have noted a "citrulline effect" that can help confirm the position of citrullination sites. nih.govnih.gov

While a detailed proteomic analysis of the specific binding of Tripeptide-10 citrulline to collagen is not extensively published, the general methodologies are well-established. Such an investigation would typically involve incubating Tripeptide-10 citrulline with type I collagen, followed by techniques like co-immunoprecipitation or affinity chromatography to isolate the peptide-protein complexes. The isolated complexes would then be subjected to mass spectrometry to confirm the identity of the binding partners and potentially map the specific interaction sites. These methods are crucial for verifying the decorin-mimicking activity of the peptide at a molecular level.

| Technique | Description | Application in Peptide Research |

|---|---|---|

| Affinity Chromatography | Separates molecules based on a specific binding interaction between a substance and a ligand immobilized on a stationary phase. | To isolate collagen fibrils that have bound to Tripeptide-10 citrulline. |

| Co-Immunoprecipitation (Co-IP) | A technique to isolate a protein and any other proteins that are bound to it from a complex mixture. | To identify and validate the interaction between a peptide and its target protein in a cellular extract. |

| Mass Spectrometry (MS) | An analytical technique that measures the mass-to-charge ratio of ions. | To identify unknown proteins, sequence peptides, and characterize post-translational modifications like citrullination. nih.govnih.gov |

Experimental Design for Investigating Synergistic Actions

To evaluate the potential synergistic anti-wrinkle effects of Tripeptide-10 citrulline when combined with other active peptides, a prospective, randomized, controlled study design is often employed. A notable example is the investigation into the combination of Tripeptide-10 citrulline and Acetyl Hexapeptide-3 (B12377308). nih.gov

The primary objective of such a study is to determine if the combination of the two peptides produces a greater effect than either peptide used individually or a placebo. nih.gov The experimental design typically involves recruiting a cohort of healthy volunteers and randomly assigning them to one of several treatment groups. A factorial design is well-suited for this purpose. For instance, a study involving 24 healthy volunteers was structured with four distinct groups who applied a topical formulation for a period of 60 days. nih.gov

The groups were structured as follows:

Group G1: Received a combination of Acetyl Hexapeptide-3 and Tripeptide-10 citrulline. nih.gov

Group G2: Received only Tripeptide-10 citrulline. nih.gov

Group G3: Received only Acetyl Hexapeptide-3. nih.gov

Group G4: Received a placebo formulation with neither peptide. nih.gov

Throughout the study period, objective, non-invasive bioengineering techniques are used to measure changes in skin properties. Efficacy is evaluated by measuring parameters such as skin microtopography (wrinkle depth and complexity) using a skin visioscan and transepidermal water loss (TEWL) with a tewameter. nih.gov Measurements are taken at baseline and at set intervals (e.g., 20, 40, and 60 days) to track changes over time. nih.govuniwa.gr The data are then statistically analyzed to compare the outcomes between the different groups and determine if the combination therapy (G1) shows a statistically significant improvement over the individual treatments (G2 and G3) and the placebo (G4). nih.gov

| Contains Tripeptide-10 citrulline (Peptide II) | No Tripeptide-10 citrulline (Peptide II) | |

|---|---|---|

| Contains Acetyl Hexapeptide-3 (Peptide I) | Group G1 (Combination) | Group G3 (Peptide I only) |

| No Acetyl Hexapeptide-3 (Peptide I) | Group G2 (Peptide II only) | Group G4 (Placebo) |

Results from such studies provide clinical evidence regarding the anti-wrinkle efficacy of the individual peptides and their combination. For example, after 60 days of treatment, statistically significant improvements in skin microtopography parameters were observed in the combination group compared to other groups, suggesting a synergistic or additive effect. nih.gov

Peptide Synthesis and Stability for Research Applications

Chemical Synthesis Methodologies for Tripeptide-10 Citrulline Acetate (B1210297)

Solid-Phase Peptide Synthesis (SPPS) Protocols

The standard SPPS protocol for synthesizing Tripeptide-10 Citrulline involves a cyclical process of deprotection and coupling steps. peptide.com The synthesis commences with the attachment of the C-terminal amino acid to a solid support resin. peptide.com The choice of resin is critical and depends on the desired C-terminal functionality; for a C-terminal carboxylic acid, a 2-chlorotrityl chloride resin is often employed. uci.edu

The general steps in an SPPS cycle are as follows:

Resin Loading: The first amino acid (the C-terminal residue) is attached to the resin. uci.edu

Deprotection: The temporary protecting group on the α-amino group of the attached amino acid is removed. peptide.com

Washing: The resin is thoroughly washed to remove excess reagents and byproducts. peptide.com

Coupling: The next protected amino acid is activated and coupled to the deprotected amino group of the preceding residue. peptide.com

Washing: Another washing step removes unreacted amino acids and coupling reagents. peptide.com

This cycle is repeated until the desired peptide sequence is assembled. peptide.com For the synthesis of Tripeptide-10 Citrulline, this would involve the sequential coupling of citrulline, another amino acid, and finally the N-terminal amino acid. The side chains of reactive amino acids must be protected throughout the synthesis to prevent unwanted side reactions. peptide.com

Upon completion of the synthesis, the peptide is cleaved from the resin, and the side-chain protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA). peptide.commdpi.com The crude peptide is then purified, often using high-performance liquid chromatography (HPLC). jpt.compeptidesciences.com

Role of Acetate Counterion in Peptide Stability and Solubility

Following purification, peptides are often obtained as trifluoroacetate (B77799) (TFA) salts due to the use of TFA in the cleavage and purification steps. ambiopharm.com However, for many biological and research applications, it is desirable to exchange the TFA counterion for acetate. ambiopharm.comnih.gov Acetate is generally considered a more biocompatible and less toxic counterion compared to TFA, which has been reported to potentially induce undesirable immune responses in some instances. nih.govnih.gov

The acetate counterion can influence several key properties of the peptide:

Stability: The choice of counterion can impact the stability of the peptide. ambiopharm.com While TFA salts can sometimes lead to the formation of "fluffy" lyophilizates that are difficult to handle, acetate salts often result in a more stable and manageable lyophilized cake. ambiopharm.com The presence of acetate can also help to minimize pH shifts in reconstituted solutions, which can be crucial for preventing peptide aggregation and maintaining stability. nih.gov

Biological Activity: In some cases, the counterion can influence the biological activity of the peptide. mdpi.com Therefore, for research applications, using a well-defined salt form like the acetate salt is important for ensuring consistency and reproducibility of experimental results.

The exchange of TFA for acetate is typically achieved through ion-exchange chromatography or by dissolving the peptide in a solution containing an excess of acetic acid followed by lyophilization. mdpi.comresearchgate.net

Purity Assessment and Characterization for Research-Grade Compounds

Ensuring the purity and correct identity of synthetic peptides like Tripeptide-10 Citrulline Acetate is paramount for the integrity and reproducibility of research findings. elixirbio.tech Impurities, which can include truncated sequences, deletion sequences, or byproducts from the synthesis, can interfere with experimental results. jpt.com A comprehensive characterization of research-grade peptides typically involves a combination of analytical techniques. resolvemass.ca

Key Characterization Techniques:

| Technique | Purpose | Information Obtained |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the peptide. jpt.compeptidesciences.com | Provides a chromatogram showing the main peptide peak and any impurity peaks, allowing for the quantification of purity. jpt.com |

| Mass Spectrometry (MS) | To confirm the molecular weight of the peptide. resolvemass.ca | Provides the mass-to-charge ratio of the peptide, confirming its identity and the absence of major modifications. resolvemass.ca |

| Tandem Mass Spectrometry (MS/MS) | To determine the amino acid sequence of the peptide. | Fragments the peptide and analyzes the resulting fragment ions to verify the correct sequence. |

| Amino Acid Analysis | To determine the amino acid composition of the peptide. resolvemass.ca | Quantifies the relative amounts of each amino acid in the peptide, confirming its composition. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To provide detailed structural information. resolvemass.ca | Can be used to confirm the structure and conformation of the peptide in solution. intertek.com |

For research-grade peptides, a purity of >95% is often required, with higher purities (>98%) being necessary for more sensitive applications like in vitro studies. peptidesciences.com

Strategic Storage Conditions for Peptide Integrity

Proper storage is crucial for maintaining the long-term integrity and stability of synthetic peptides like this compound. novoprolabs.com Degradation can occur through various mechanisms, including hydrolysis, oxidation, and aggregation. sigmaaldrich.com

Recommended Storage Conditions for Lyophilized Peptides:

| Condition | Recommendation | Rationale |

| Temperature | -20°C or colder for long-term storage. novoprolabs.comsigmaaldrich.comnovoprolabs.com For very sensitive peptides, -80°C is preferred. jpt.com | Lower temperatures slow down chemical degradation processes. jpt.com |

| Form | Lyophilized (freeze-dried) powder. novoprolabs.comjpt.com | The absence of water minimizes hydrolysis. jpt.com |

| Moisture | Store in a desiccated environment. jpt.com Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation. sigmaaldrich.comsigmaaldrich.com | Moisture can lead to hydrolysis and decrease long-term stability. novoprolabs.comsigmaaldrich.comnovoprolabs.com |

| Light | Protect from direct light. novoprolabs.comsigmaaldrich.comnovoprolabs.com | Light can cause photodegradation of certain amino acid residues. jpt.com |

| Atmosphere | For air-sensitive peptides, store under an inert atmosphere like dry nitrogen. novoprolabs.comnovoprolabs.com | Minimizes oxidation of susceptible amino acids. novoprolabs.comnovoprolabs.com |

| Container | Use clean, chemically resistant, airtight containers. novoprolabs.comnovoprolabs.comjpt.com Glass or polypropylene (B1209903) tubes are common choices. novoprolabs.comnovoprolabs.com | Prevents contamination and degradation from external factors. novoprolabs.comjpt.com |

When a peptide is in solution, it is significantly more prone to degradation. sigmaaldrich.comjpt.com Therefore, it is recommended to prepare stock solutions and then freeze individual aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide. sigmaaldrich.comnovoprolabs.com

Formulation Approaches for In Vitro and Ex Vivo Delivery

For in vitro and ex vivo research applications, effective delivery of this compound to its target site is essential. Peptides can be susceptible to degradation in biological media and may have limited ability to cross cell membranes. researchgate.net Formulation strategies are therefore employed to protect the peptide and enhance its delivery. researchgate.net

Application of Carrier Systems (e.g., Liposomal Formulations)

Carrier systems are a common approach to improve the delivery of peptides. tandfonline.com These systems can encapsulate the peptide, protecting it from enzymatic degradation and facilitating its transport across biological barriers. researchgate.netqeios.com

Liposomal Formulations:

Liposomes are vesicular structures composed of one or more lipid bilayers surrounding an aqueous core. nih.gov They are versatile carriers capable of encapsulating both hydrophilic and lipophilic molecules. researchgate.net

Advantages of Liposomal Delivery for Peptides:

Protection: Liposomes can protect the encapsulated peptide from degradation by enzymes present in the experimental medium. qeios.comjddhs.com

Enhanced Delivery: They can facilitate the uptake of the peptide by cells. begellhouse.com

Controlled Release: The formulation can be designed to control the release of the peptide over time. jddhs.com

Biocompatibility: Liposomes are generally biocompatible and can be prepared from natural lipids. nih.gov

The encapsulation of a peptide like this compound into liposomes would involve dispersing the peptide in an aqueous solution and then adding lipids to form the liposomal structures. nih.gov The characteristics of the liposomes, such as size, charge, and lipid composition, can be tailored to optimize the delivery for a specific in vitro or ex vivo model. researchgate.net For instance, the inclusion of polyethylene (B3416737) glycol (PEG) in the liposome (B1194612) formulation can improve stability and interaction with cells. tandfonline.com

Emerging Research Questions and Future Directions

Exploration of Novel Cellular Receptors and Signaling Pathways

The primary established mechanism of Tripeptide-10 citrulline is its ability to bind to collagen fibers, mimicking the function of decorin to ensure the uniform organization and stability of collagen. nih.govci.guide However, the full extent of its molecular interactions and the signaling pathways it may modulate remains an open area of investigation.

Future research will likely focus on identifying whether Tripeptide-10 citrulline interacts with other cellular components beyond collagen. Its parent molecule, decorin, is known to be a multifaceted signaling molecule that interacts with a variety of receptor tyrosine kinases (RTKs), including the epidermal growth factor receptor (EGFR), hepatocyte growth factor receptor (Met), and vascular endothelial growth factor receptor 2 (VEGFR2). nih.govphysiology.orgrupress.org Decorin's binding to these receptors can trigger or inhibit significant downstream signaling cascades, such as the β-catenin pathway, and induce processes like autophagy. nih.govfrontiersin.org A crucial emerging question is whether Tripeptide-10 citrulline, as a decorin mimetic, also possesses the ability to bind to these or other receptors and what the functional consequences of such interactions might be. Elucidating these potential pathways could uncover novel applications for the peptide.

Investigation of Context-Dependent Bioactivity in Diverse Tissue Models

Currently, the bioactivity of Tripeptide-10 citrulline has been predominantly studied in the context of skin. Clinical studies have demonstrated its efficacy in improving skin suppleness and reducing the appearance of wrinkles by organizing the collagen matrix. creative-peptides.comcreamscan.com One study involving 22 female volunteers showed that a cream with Tripeptide-10 citrulline increased skin suppleness by 54% after 28 days. creative-peptides.com Another prospective, randomized controlled study provided clinical evidence for its anti-wrinkle efficacy. nih.gov

A significant avenue for future research is to investigate the bioactivity of Tripeptide-10 citrulline in a wider array of tissue models. Given its fundamental role in modulating collagen, a ubiquitous component of the extracellular matrix (ECM) in all connective tissues, it is plausible that this peptide could have beneficial effects in tissues beyond the skin. youtube.com For instance, its ability to influence collagen organization could be explored in the context of tendon and ligament repair, wound healing in other tissues, or in conditions characterized by dysfunctional collagen architecture. Understanding how its biological activity varies depending on the specific cellular and matrix environment of different tissues will be critical for expanding its therapeutic potential.

Development of Advanced Computational Models for Peptide-ECM Interactions

The interaction between peptides and the extracellular matrix is a complex process governed by a multitude of factors, including molecular conformation and binding affinities. Computational modeling has emerged as a powerful tool for dissecting these interactions at a molecular level. ncat.edu

A key future direction for Tripeptide-10 citrulline research is the development of sophisticated computational models to simulate its interaction with collagen and other ECM components. Techniques such as molecular docking could be employed to predict the precise binding conformations and energies between the peptide and collagen fibrils. ncat.edu These models could help to refine the peptide's structure to enhance its binding affinity and specificity. Furthermore, computational approaches can be used to screen for other potential binding partners within the ECM, offering insights that could guide further experimental research. nih.gov Such in-silico studies would accelerate the rational design of next-generation peptides with tailored properties for specific applications.

Comparative Analysis with Natural Decorin and Other Proteoglycans

Tripeptide-10 citrulline was developed as a synthetic substitute for decorin, a small leucine-rich proteoglycan (SLRP) that plays a crucial role in maintaining the structural integrity of the ECM. nih.govwikipedia.org As skin ages, the amount of functional decorin decreases, leading to disorganized and fragile collagen fibers. ci.guide Tripeptide-10 citrulline compensates for this loss by mimicking decorin's ability to regulate collagen fibrillogenesis, ensuring the uniformity of fibril diameter and the proper spacing of collagen fibrils. nih.govci.guide

A comprehensive comparative analysis between Tripeptide-10 citrulline and natural decorin is a vital area for future research. This would involve a detailed examination of their respective binding affinities for different types of collagen and their relative efficacy in organizing collagen fibrils in various tissue contexts.

Furthermore, extending this comparison to include other important proteoglycans of the ECM would provide a more complete understanding of the functional landscape in which Tripeptide-10 citrulline operates. Other key proteoglycans include:

Biglycan (B1168362): Structurally similar to decorin, biglycan is another SLRP involved in collagen fibril organization and has been shown to play a role in bone mineralization and muscle integrity. wikipedia.orgnih.gov It can bind to growth factors like TGF-β and BMP-4. wikipedia.orgsigmaaldrich.com

Proteoglycan 4 (Lubricin): This glycoprotein (B1211001) is a critical boundary lubricant in articular joints, protecting cartilage from wear and tear. wikipedia.orgpnas.org It also exhibits anti-inflammatory properties and plays a role in synovial homeostasis. wikipedia.orgnih.gov

A detailed comparison would highlight the unique and overlapping functions of these molecules and could inform the strategic use of Tripeptide-10 citrulline in applications where specific types of ECM modulation are desired.

Potential Integration in Biomaterial and Tissue Engineering Frameworks

The field of tissue engineering aims to repair or replace damaged tissues by utilizing biomaterials that can support cell growth and guide tissue regeneration. nih.gov The functionalization of these biomaterials with bioactive molecules, such as peptides, is a promising strategy to enhance their performance. nih.gov

The established bioactivity of Tripeptide-10 citrulline in promoting organized collagen deposition makes it an excellent candidate for integration into biomaterials for tissue engineering applications. Future research should explore the incorporation of Tripeptide-10 citrulline into various scaffolds, hydrogels, and other biomaterial frameworks. nih.gov By functionalizing these materials with the peptide, it may be possible to create constructs that actively promote the formation of well-organized and functional new tissue, particularly in applications targeting the repair of skin, tendons, and other connective tissues. Investigating the optimal methods for immobilizing the peptide onto biomaterial surfaces and assessing the long-term efficacy of these functionalized materials in preclinical models will be crucial steps in translating this potential into clinical reality.

Q & A

Basic Research Questions

Q. What standardized assays are recommended to evaluate the anti-aging efficacy of Tripeptide-10 Citrulline Acetate in preclinical studies?

- Methodological Answer : Use transepidermal water loss (TEWL) measurements and skin microtopography parameters (e.g., cR2, cR3) via tools like the Tewameter TM300 and Skin Visioscan VC97. These assess barrier function and surface texture changes. Human volunteer trials should employ randomized, placebo-controlled designs with standardized application protocols (e.g., daily application for 60 days) .

Q. Which model systems are validated for studying this compound’s effects on skin homeostasis?

- Methodological Answer : Utilize ex vivo human skin explants or 3D epidermal models to evaluate collagen synthesis and hydration. For in vivo studies, recruit cohorts of healthy volunteers (age 40–58) with baseline skin parameter assessments to control for inter-subject variability. Ensure sample sizes ≥20 per group for statistical power .

Q. How should researchers document peptide synthesis and formulation details to ensure reproducibility?

- Methodological Answer : Specify peptide purity (≥95% via HPLC), salt content, and solvent systems (e.g., acetate buffer) in the Methods section. For formulations, disclose emulsifier ratios (e.g., liposomal encapsulation at 0.01% concentration) and storage conditions (e.g., 4°C, protected from light). Cite commercial sources for critical reagents .

Advanced Research Questions

Q. How can experimental designs isolate synergistic mechanisms between this compound and other peptides (e.g., acetyl hexapeptide-3)?

- Methodological Answer : Employ a 2x2 factorial design with four arms: (1) peptide combination, (2) Tripeptide-10 alone, (3) acetyl hexapeptide-3 alone, and (4) placebo. Measure outcomes at multiple timepoints (e.g., 20, 40, 60 days) and use ANOVA to identify interaction effects. Mechanistic follow-ups may include transcriptomic profiling (RNA-seq) of treated skin biopsies to map pathways like collagen remodeling .

Q. What statistical approaches resolve contradictions in efficacy data across studies (e.g., variable TEWL reduction)?

- Methodological Answer : Conduct meta-analyses of published trials using random-effects models to account for heterogeneity. Stratify by study duration, peptide concentration, and cohort demographics. For conflicting in vivo results, validate findings via in vitro assays (e.g., keratinocyte monolayer hydration assays) to decouple formulation-specific effects from biological activity .

Q. How can batch-to-batch variability in custom peptides impact sensitive bioassays, and what QC measures mitigate this?

- Methodological Answer : Request peptide content analysis (via amino acid analysis) and residual trifluoroacetic acid (TFA) quantification (<1% for cell-based assays). Pre-test solubility across pH 5–7 and include internal controls (e.g., a reference peptide batch) in each experiment. For longitudinal studies, use a single batch or validate consistency across multiple lots .

Q. What advanced imaging techniques elucidate this compound’s effects on dermal microstructure?

- Methodological Answer : Combine confocal Raman spectroscopy to quantify collagen/elastin ratios with optical coherence tomography (OCT) for real-time visualization of dermal density changes. Correlate imaging data with biomechanical tests (e.g., cutometry) to link structural modifications to functional outcomes like elasticity .

Data Presentation and Reproducibility

Q. What are best practices for reporting skin parameter data (e.g., cR2, TEWL) to enhance cross-study comparability?

- Methodological Answer : Normalize raw data to baseline measurements and report absolute changes with standard deviations. Use CONSORT flow diagrams for clinical trials to document attrition and protocol deviations. Publish raw datasets as supplementary materials, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How should researchers address ethical and methodological limitations in human trials involving topical peptides?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.